molecular formula C11H10FNO3 B11955534 2-(3-(3-Fluorophenyl)acrylamido)acetic acid

2-(3-(3-Fluorophenyl)acrylamido)acetic acid

Cat. No.: B11955534
M. Wt: 223.20 g/mol
InChI Key: QKHQWNAXUXNCIV-SNAWJCMRSA-N
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Description

2-(3-(3-Fluorophenyl)acrylamido)acetic acid is an organic compound with the molecular formula C11H10FNO3. It is a fluorinated derivative of phenylacetic acid and is used as a building block in various chemical syntheses. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Fluorophenyl)acrylamido)acetic acid typically involves the reaction of 3-fluorophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 3-fluorophenylacetic acid and the acryloyl chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Fluorophenyl)acrylamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(3-Fluorophenyl)acrylamido)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(3-Fluorophenyl)acrylamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the phenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-Fluorophenyl)acrylamido)acetic acid is unique due to the presence of both the fluorine atom and the acryloylamino group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions and biological interactions .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

2-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C11H10FNO3/c12-9-3-1-2-8(6-9)4-5-10(14)13-7-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b5-4+

InChI Key

QKHQWNAXUXNCIV-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)NCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)NCC(=O)O

Origin of Product

United States

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